(4-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
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Overview
Description
(4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is an organic compound that features a biphenyl core substituted with a fluoro group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.
Medicine
Medicinally, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is investigated for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties and target specificity.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity by forming strong interactions with target sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorobiphenyl-3-yl)-dimethylamine
- (2’-(Trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-methylamine
Uniqueness
Compared to similar compounds, (4-Fluoro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine stands out due to the combined presence of both fluoro and trifluoromethoxy groups. This unique substitution pattern can result in distinct electronic properties and reactivity, making it particularly valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H13F4NO |
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Molecular Weight |
299.26 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-5-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)13-9-10(7-8-12(13)16)11-5-3-4-6-14(11)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
FRVAMBLJANINHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C2=CC=CC=C2OC(F)(F)F)F |
Origin of Product |
United States |
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